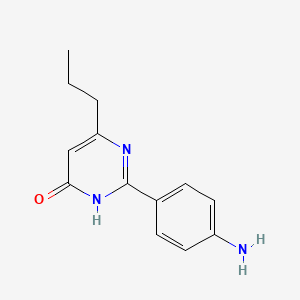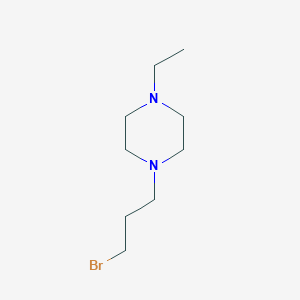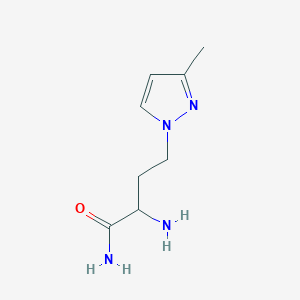
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial processes. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is a core framework in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis and ultrasound irradiation has been explored to enhance reaction rates and yields . These methods are advantageous due to their eco-friendly nature and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amides, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and inflammation . This inhibition can lead to reduced tumor growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide
- 2-Amino-4-(1h-pyrazol-1-yl)butanamide
- 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)pentanamide
Uniqueness
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the amino and butanamide groups enhances its solubility and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-4-(3-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C8H14N4O/c1-6-2-4-12(11-6)5-3-7(9)8(10)13/h2,4,7H,3,5,9H2,1H3,(H2,10,13) |
InChI Key |
LKPBVVHWFUPZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


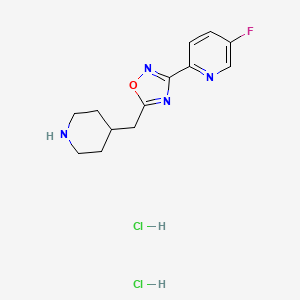
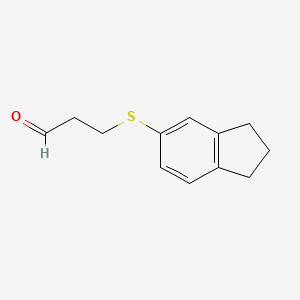
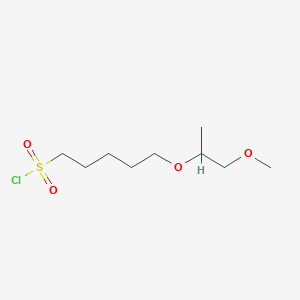
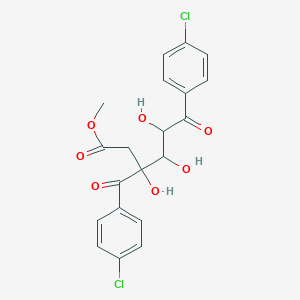
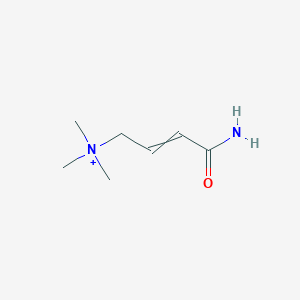
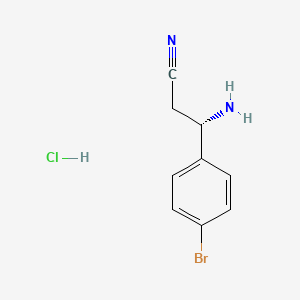
![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)
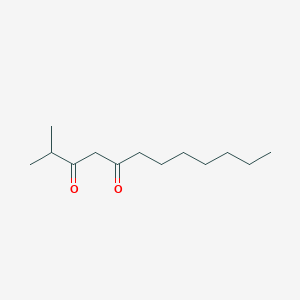
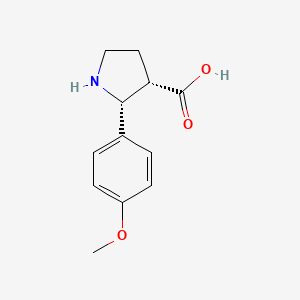
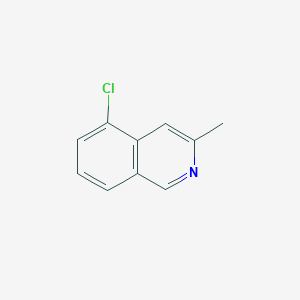
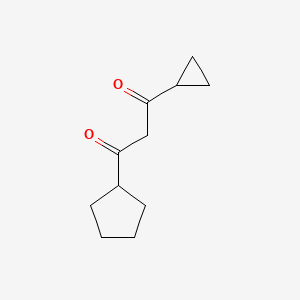
![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)
